5-ALLYL-3-(BENZYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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Overview
Description
5-Allyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of an indole ring fused with a triazine ring, along with an allyl group and a benzylsulfanyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of an appropriate indole derivative with a triazine precursor. One common method involves the use of 3-allylthioindole as a starting material, which is then reacted with a triazine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the allyl group can produce corresponding alkanes.
Scientific Research Applications
5-Allyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antiviral, anticancer, and antimicrobial research.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-allyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks the allyl group but shares the core triazinoindole structure.
5-Allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
5-Allyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of both the allyl and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the triazinoindole core provides a distinct set of properties that can be leveraged in various research applications.
Properties
IUPAC Name |
3-benzylsulfanyl-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-2-12-23-16-11-7-6-10-15(16)17-18(23)20-19(22-21-17)24-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXVHNBYBXGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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